1-(1-Methyl-5-vinyl-1H-pyrrol-3-yl)ethanone
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Overview
Description
1-(1-Methyl-5-vinyl-1H-pyrrol-3-yl)ethanone is a chemical compound that belongs to the pyrrole family. Pyrroles are five-membered heterocyclic compounds containing one nitrogen atom. This particular compound is characterized by the presence of a methyl group at the first position, a vinyl group at the fifth position, and an ethanone group at the third position of the pyrrole ring. Pyrrole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Methyl-5-vinyl-1H-pyrrol-3-yl)ethanone can be achieved through various synthetic routes. One common method involves the condensation of 1-methylpyrrole with a vinyl ketone under acidic conditions. The reaction typically requires a catalyst such as iron(III) chloride and is carried out in the presence of water .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-(1-Methyl-5-vinyl-1H-pyrrol-3-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole oxides.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: The vinyl group can undergo substitution reactions with halogens or other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenation reactions often use reagents like bromine or chlorine in the presence of a catalyst.
Major Products: The major products formed from these reactions include pyrrole oxides, alcohol derivatives, and halogenated pyrroles .
Scientific Research Applications
1-(1-Methyl-5-vinyl-1H-pyrrol-3-yl)ethanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its potential therapeutic effects.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(1-Methyl-5-vinyl-1H-pyrrol-3-yl)ethanone involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific biological context and the nature of the compound’s interactions .
Comparison with Similar Compounds
- 1-(1-Methyl-1H-pyrrol-2-yl)ethanone
- 1-(5-Methyl-1H-pyrrol-3-yl)ethanone
- 1-(1-Methyl-1H-pyrrol-3-yl)ethanone
Comparison: 1-(1-Methyl-5-vinyl-1H-pyrrol-3-yl)ethanone is unique due to the presence of the vinyl group at the fifth position, which imparts distinct chemical reactivity and biological activity compared to its analogs. The vinyl group allows for additional functionalization and can influence the compound’s interaction with biological targets .
Properties
IUPAC Name |
1-(5-ethenyl-1-methylpyrrol-3-yl)ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO/c1-4-9-5-8(7(2)11)6-10(9)3/h4-6H,1H2,2-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYUYGQCNLAZJJJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN(C(=C1)C=C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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